1,4-Butanediol diglycidyl ether
Overview
Description
1,4-butanediol diglycidyl ether is a clear pale yellow liquid. (NTP, 1992)
Scientific Research Applications
Cyclodextrin Complex Formation : BDE is used in forming complexes with α-cyclodextrin (CD) and γ-CD, leading to the formation of host-guest complexes with various applications, including drug delivery systems (Yamaguchi et al., 1999).
Epoxy-Amine Systems : It's used in flexible epoxy−amine systems, studied for their viscoelastic properties near the gel point, which is crucial for understanding the material behavior for applications like coatings and adhesives (Eloundou et al., 1996).
Electrical Impedance Spectroscopy : BDE is studied in epoxy cured samples for its electrical properties, which is significant in electronic applications (Nucci et al., 2006).
Photopolymerization : BDE is used in cationic photopolymerization processes, relevant in creating materials for optical and electronic applications (Long et al., 2017).
Sustainable Polymers : It's applied in the synthesis of sustainable cross-linked polymers, which is important in the development of eco-friendly materials (Cecone et al., 2021).
Hyperbranched Polyethers : BDE is utilized in the synthesis of backbone-thermoresponsive hyperbranched polyethers, which have adjustable lower critical solution temperatures for applications in smart materials (Jia et al., 2006).
Dermal Fillers : BDE-crosslinked hyaluronic acid is used in cosmetic procedures as a dermal filler. Its metabolism and safety profile are important for clinical applications (De Boulle et al., 2013).
Food Packaging Films : BDE is effective as a cross-linking agent in bovine gelatin films, useful in biodegradable food packaging materials (Martucci et al., 2015).
Mechanism of Action
Target of Action
1,4-Butanediol diglycidyl ether (B14DODGE) is an organic chemical in the glycidyl ether family . It is primarily used as a cross-linking agent in the preparation of various polymers such as amylose, xylan, and hydroxyethyl-cellulose . It also serves as a hole-blocking layer in organic solar cells . In the medical field, it is used to cross-link hyaluronic acid into hydrogels .
Mode of Action
B14DODGE has two epoxide (oxirane) groups per molecule . These groups are highly reactive and can react with amines, hydroxyls, and sulfhydryl groups to produce secondary amines, ether, or thioether bonds respectively . This reactivity allows B14DODGE to cross-link polymers, enhancing their properties such as viscosity and durability .
Biochemical Pathways
The synthesis of B14DODGE involves the reaction of 1,4-Butanediol and epichlorohydrin in the presence of a Lewis acid as a catalyst to form a halohydrin . Each hydroxyl group of the diol reacts with an epoxide on epichlorohydrin. This process is followed by washing with sodium hydroxide to re-form the epoxide rings in a dehydrochlorination reaction .
Pharmacokinetics
It is known that after reaction with hyaluronic acid (ha), the epoxide groups of b14dodge are neutralized, and only trace amounts of unreacted b14dodge remain in the product . When crosslinked HA, uncrosslinked HA, and unreacted B14DODGE degrade, they break down into harmless byproducts or into byproducts that are identical to substances already found in the skin .
Result of Action
The cross-linking action of B14DODGE enhances the properties of the target polymers. For example, it modifies the viscosity and properties of epoxy resins , making them more durable and longer-lasting . In the case of hyaluronic acid dermal fillers, the cross-linking process enhances the gel-like consistency of the filler .
Action Environment
The action of B14DODGE can be influenced by environmental factors. For instance, it is a viscous liquid that is hygroscopic in nature , meaning it absorbs moisture from the air This property could potentially affect its reactivity and stability.
Biochemical Analysis
Biochemical Properties
1,4-Butanediol diglycidyl ether is a homobifunctional monomer with two epoxide groups, widely used to modify the viscosity of epoxy resins . It is also used as a cross-linking agent to synthesize polymer networks . It may react with amines, hydroxyls, sulfhydryl groups to produce secondary amines, ether or thioether bonds respectively .
Cellular Effects
This compound has been used in the preparation of hyaluronic acid hydrogels . High molecular weight hyaluronic acid (HMW-HA) and low molecular weight hyaluronic acid (LMW-HA) were mixed at different ratios and cross-linked with this compound to prepare hyaluronic acid hydrogels . The hydrogel obtained showed stronger in vitro anti-degradation ability, better mechanical properties, and lower cytotoxicity .
Molecular Mechanism
This compound is a homobifunctional monomer with two epoxide groups . It may react with amines, hydroxyls, sulfhydryl groups to produce secondary amines, ether or thioether bonds respectively . This reaction is the basis for its use in modifying the viscosity of epoxy resins and as a cross-linking agent .
Temporal Effects in Laboratory Settings
In a study where high molecular weight hyaluronic acid (HMW-HA) and low molecular weight hyaluronic acid (LMW-HA) were mixed at different ratios and cross-linked with this compound to prepare hyaluronic acid hydrogels, the hydrogel obtained showed stronger in vitro anti-degradation ability .
Dosage Effects in Animal Models
Neurotoxic adverse effects were observed in animals with a no observed adverse effect level (NOAEL) of 100 mg/kg per day . The median lethal dose (LD 50) of 1,4-butanediol is 1,525 mg/kg .
Metabolic Pathways
The metabolic pathway of 1,4-butanediol is summarized as follows: The process yields succinic acid that is further oxidized through the Krebs cycle . A metabolic study performed using 14C-labeled 1,4-butanediol showed no bioaccumulation and that the majority of 1,4-butanediol was rapidly oxidized into carbon dioxide (CO 2) .
Properties
IUPAC Name |
2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUUQIDMUMQQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCCOCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
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Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
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Related CAS |
26951-52-0, 94476-02-5, 29611-97-0 | |
Record name | Poly(oxy-1,4-butanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)- | |
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Record name | Polytetramethylene glycol diglycidyl ether homopolymer | |
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Record name | 1,4-Butanediol diglycidyl ether homopolymer | |
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DSSTOX Substance ID |
DTXSID7024667 | |
Record name | 1,4-Butanediol diglycidyl ether | |
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Molecular Weight |
202.25 g/mol | |
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Physical Description |
1,4-butanediol diglycidyl ether is a clear pale yellow liquid. (NTP, 1992), Liquid; NKRA, Colorless to yellow liquid; [ICSC] Light yellow viscous liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID. | |
Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
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Record name | Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis- | |
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Boiling Point |
311 to 320 °F at 11 mmHg (NTP, 1992), 155-160 @ 11 mm Hg, 266 °C | |
Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
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Record name | 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE | |
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Flash Point |
greater than 200 °F (NTP, 1992), 129 °C | |
Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
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Record name | 1,4-Butanediol diglycidyl ether | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992), Solubility in water: miscible | |
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Density |
1.09 to 1.10 at 77 °F (NTP, 1992), 1.1 g/cu cm @ 25 °C, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08 | |
Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
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Record name | 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE | |
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Vapor Density |
Relative vapor density (air = 1): 7.0 | |
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Vapor Pressure |
9.8 [mmHg], Vapor pressure, kPa at 20 °C: 1.3 | |
Record name | 1,4-Butanediol diglycidyl ether | |
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CAS No. |
2425-79-8 | |
Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |
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Record name | 1,4-Butanediol diglycidyl ether | |
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Record name | 1,4-Bis(2,3-epoxypropoxy)butane | |
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Record name | 1,4-Butanediol diglycidyl ether | |
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Record name | Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis- | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.